6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both pyrazole and pyridazinone moieties
Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Pyridazines
, on the other hand, are diazines (a type of heterocyclic compounds) with the nitrogen atoms in positions 1 and 2 (next to each other) in the ring . They are used in the synthesis of various drugs and are known to exhibit a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydropyridazin-3-one with 1-(2-bromoethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(1H-pyrazol-1-yl)pyridazin-3-one
- 6-methyl-2-(1H-pyrazol-1-yl)pyridazin-3-one
- 2-(1H-pyrazol-1-yl)pyridazin-3-one
Uniqueness
6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to the presence of both pyrazole and pyridazinone rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-2-(2-pyrazol-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-9-3-4-10(15)14(12-9)8-7-13-6-2-5-11-13/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGLVEWJNVJPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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